3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
3-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-21-11-5-6-12-13(8-11)22-15(17-12)19-18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDJVMFXFYCCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of 6-methoxy-1,3-benzothiazole-2-amine: This intermediate can be synthesized through a cyclization reaction involving 2-aminothiophenol and methoxy-substituted aromatic aldehydes.
Coupling Reaction: The 6-methoxy-1,3-benzothiazole-2-amine is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzohydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, in vitro tests demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers, with IC50 values in the low micromolar range. This suggests potential for development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses significant activity against a range of bacterial strains, including multidrug-resistant variants. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways, making it a candidate for further exploration as a novel antimicrobial agent.
Biological Research
Biochemical Assays
this compound serves as a valuable tool in biochemical assays aimed at understanding its interactions with biological targets. Its structural characteristics allow researchers to study its binding affinities and effects on various biomolecular processes, contributing to the broader understanding of drug-receptor interactions.
Neuropharmacology
Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in neuropharmacology. Its interactions could be relevant in developing treatments for psychiatric disorders, although further research is necessary to elucidate these effects fully.
Material Science
Synthesis of Novel Compounds
The compound can act as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for modifications that can lead to derivatives with enhanced properties or functionalities, which are valuable in developing new materials or pharmaceuticals.
Case Study Overview
| Study | Target | IC50 Value | Outcome |
|---|---|---|---|
| Anticancer Study | Breast Cancer (MDA-MB-436) | ~5 µM | Significant tumor reduction observed |
| Antimicrobial Study | E. coli | ~10 µM | Superior efficacy compared to standard antibiotics |
| Lung Cancer Study | A549 Cells | ~8 µM | Induced apoptosis via caspase activation |
Detailed Findings
- Breast Cancer Study : In xenograft models using MDA-MB-436 cells, treatment with this compound resulted in notable tumor size reduction when combined with established chemotherapeutics.
- Antimicrobial Efficacy : Comparative studies highlighted the compound's effectiveness against resistant strains of bacteria, outperforming several conventional antibiotics and supporting its potential use as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Modifications
Hydrazide Derivatives
3-Fluoro-N-(6-Methoxybenzo[d]thiazol-2-yl)-N′-[(E)-2-Thienylmethylene]Benzohydrazide () Structure: Differs by the addition of an (E)-2-thienylmethylene group on the hydrazide nitrogen. Molecular Formula: C₂₀H₁₄FN₃O₂S₂ (Monoisotopic mass: 411.05 g/mol).
4-(Benzo[d]thiazol-2-yl)Benzohydrazide Derivatives ()
- Structure : Substitutes the 3-fluorobenzoyl group with a 4-benzoyl moiety.
- Example : Compound 12a (antitumor activity against MCF7 cells).
- Key Differences : Positional isomerism (3-fluoro vs. 4-substitution) alters electronic distribution and steric hindrance, impacting biological activity .
Urea-Linked Analogs
1-(3-Fluoro-4-Hydroxyphenyl)-3-(6-Methoxybenzo[d]thiazol-2-yl)Urea (4f, ) Structure: Replaces the hydrazide group with a urea linker and introduces a 4-hydroxyphenyl moiety. ¹⁹F NMR data (δ = -134.2 ppm) reflects distinct electronic environments compared to hydrazides .
1-Ethyl-3-(6-Methoxybenzo[d]thiazol-2-yl)Urea (5e, ) Structure: Features an ethyl group on the urea nitrogen.
C. Malonate Ester Derivatives ()
Examples include 5ir , 5ic , 5jr , and 5kr , which incorporate malonate esters with varying alkyl groups (methyl, ethyl, propyl, benzyl).
- General Structure : Malonate esters linked to a benzo[b]thiophen-2-yl and 6-methoxybenzo[d]thiazol-2-yl group.
- Key Differences :
Physical and Chemical Properties
Table 1: Comparative Data for Selected Analogs
| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) | Stereochemical Purity (%) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₁FN₃O₂S | Not reported | Not reported | Not reported | Hydrazide, 3-Fluoro, 6-Methoxy |
| 3-Fluoro-N-(6-Methoxy-BTZ)-N′-Thienyl (E) | C₂₀H₁₄FN₃O₂S₂ | Not reported | Not reported | Not reported | Thienylmethylene, Hydrazide |
| 5ic (Dimethyl Malonate) | C₂₄H₂₂N₂O₆S₂ | 78–80 | 81 | 80 | Malonate, Benzo[b]thiophen-2-yl |
| 5lr (Dibenzyl Malonate) | C₃₄H₂₈N₂O₆S₂ | 108–110 | 78 | 89 | Dibenzyl Ester |
| 4f (Urea Derivative) | C₁₅H₁₁FN₃O₃S | Not reported | Not reported | Not reported | Urea, 4-Hydroxyphenyl |
Key Observations:
Spectroscopic and Analytical Data
- ¹H/¹³C NMR : In urea derivatives (e.g., 4f ), downfield shifts for NH protons (δ ~10–12 ppm) contrast with hydrazide NH signals (δ ~8–9 ppm), reflecting differing hydrogen-bonding capabilities .
- IR Spectroscopy : Hydrazides show N–H stretches at ~3200–3300 cm⁻¹, while urea analogs exhibit stronger C=O stretches at ~1650–1700 cm⁻¹ .
- Mass Spectrometry : The target compound’s molecular ion (m/z 323.05) differs from thienylmethylene analogs (m/z 411.05) due to the absence of the thiophene moiety .
Biological Activity
3-Fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a compound that belongs to the benzothiazole family, which is well-known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H14FN3O1S1
- Molecular Weight : 303.36 g/mol
The biological activities of benzothiazole derivatives often involve several mechanisms:
- Anticancer Activity : Compounds like this compound have shown promise in inducing apoptosis in cancer cells. Research indicates that such compounds can activate procaspase-3 to caspase-3, triggering apoptotic pathways in various cancer cell lines (e.g., U937 and MCF-7) .
- Antimicrobial Properties : Benzothiazole derivatives are recognized for their antibacterial and antifungal activities. The presence of specific functional groups enhances their interaction with microbial enzymes and receptors, leading to inhibition of growth .
- Anti-inflammatory Effects : Some studies suggest that benzothiazole compounds can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α .
Anticancer Studies
Recent studies have focused on the synthesis and evaluation of novel benzothiazole derivatives, including this compound. In vitro tests have demonstrated significant anticancer activity against various cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | U937 | 5.2 | Procaspase-3 activation |
| This compound | MCF-7 | 6.6 | Apoptosis induction |
These findings underscore the potential of this compound as a lead for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. In a comparative study, it exhibited notable activity against several bacterial strains, indicating its potential as an antibiotic agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 μg/mL |
| S. aureus | 8 μg/mL |
| C. albicans | 16 μg/mL |
These results demonstrate the broad-spectrum antimicrobial potential of benzothiazole derivatives .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of various benzothiazole derivatives on cancer cell proliferation. The results indicated that modifications to the benzothiazole structure significantly enhanced anticancer activity, particularly through procaspase activation pathways .
- Case Study on Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties of benzothiazole compounds, showing that they could effectively reduce cytokine levels in inflammatory models, suggesting their utility in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide?
The synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. A common approach includes:
- Step 1: Reacting 6-methoxybenzo[d]thiazol-2-amine with a fluorinated benzoyl chloride derivative in the presence of pyridine as a catalyst to form the hydrazide intermediate .
- Step 2: Purification via column chromatography or recrystallization to isolate the final product .
Key reaction conditions (temperature, solvent, and stoichiometry) must be optimized to prevent side reactions, such as over-acylation or hydrolysis of the hydrazide group.
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), fluorine substituent (split peaks in aromatic regions), and hydrazide NH signals (δ ~9-10 ppm) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch of hydrazide) and ~1250 cm⁻¹ (C-F stretch) .
- X-ray Crystallography: Resolves the planar benzothiazole ring and hydrogen-bonding interactions (e.g., N-H···O/S) in the crystal lattice. For example, similar hydrazides crystallize in space group P1 with unit cell parameters a = 4.712 Å, b = 6.964 Å, and c = 11.545 Å .
Q. What biological activities are associated with benzothiazole hydrazide derivatives?
Benzothiazole hydrazides exhibit diverse activities, including:
- Kinase Inhibition: Targeting enzymes like tyrosine kinases due to hydrogen bonding with the hydrazide moiety and hydrophobic interactions with the benzothiazole ring .
- Antimicrobial Properties: Demonstrated in derivatives with electron-withdrawing substituents (e.g., fluorine) enhancing membrane penetration .
- Anticancer Potential: Structural analogs show apoptosis induction in cancer cell lines via reactive oxygen species (ROS) modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst Screening: Pyridine is commonly used, but alternatives like DMAP (4-dimethylaminopyridine) may enhance acylation efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Temperature Control: Maintaining 60–80°C during hydrazide formation minimizes decomposition .
- Yield Variability: Reported yields for similar compounds range from 45–58% , suggesting the need for iterative optimization via Design of Experiments (DoE) methodologies.
Q. What strategies resolve contradictions in crystallographic data for benzothiazole derivatives?
- Data Validation: Use dual refinement software (e.g., SHELXL ) to cross-validate bond lengths and angles against established databases. For example, discrepancies in hydrogen bonding networks may arise from disorder in the crystal lattice .
- High-Resolution Data: Collect diffraction data at synchrotron facilities to improve resolution (<0.8 Å) and reduce Rint values below 0.05 .
- Twinned Crystals: Apply twin-law corrections in refinement for non-merohedral twinning observed in low-symmetry space groups like P1 .
Q. How does molecular docking predict the interaction of this compound with kinase targets?
- Target Selection: Prioritize kinases with hydrophobic active sites (e.g., EGFR or VEGFR) due to the compound’s aromatic and fluorine motifs .
- Docking Workflow:
- Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.
- Dock into kinase ATP-binding pockets (PDB: 1M17) using AutoDock Vina with flexible side chains.
- Validate poses with MD simulations (GROMACS) to assess binding stability .
- Key Interactions: Fluorine may form halogen bonds with backbone carbonyls, while the hydrazide NH donates hydrogen bonds to catalytic lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
